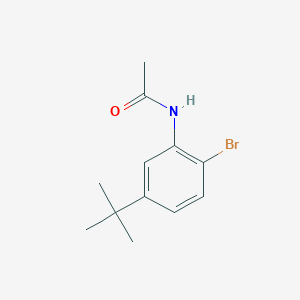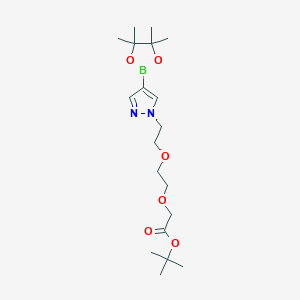
1-Benzoyl-2,3-dihydropyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-2,3-dihydro-4(1H)-pyridinone is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridinone, characterized by the presence of a benzoyl group attached to the nitrogen atom of the dihydropyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the condensation of 2-pyridone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: Industrial production of 1-benzoyl-2,3-dihydro-4(1H)-pyridinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-benzoyl-2,3-dihydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding dihydropyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides are used in the presence of catalysts or bases.
Major Products Formed:
Oxidation: Pyridinone derivatives with additional functional groups.
Reduction: Dihydropyridinone derivatives with hydroxyl groups.
Substitution: Substituted benzoyl or pyridinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-benzoyl-2,3-dihydro-4(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty materials.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-2,3-dihydro-4(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the pyridinone ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-benzoyl-2,3-dihydro-4(1H)-pyridinone can be compared with similar compounds such as:
1-benzoyl-2,3-dihydro-4(1H)-quinolinone: This compound has a similar structure but with a quinolinone ring instead of a pyridinone ring. It exhibits different chemical reactivity and biological activities.
2-benzoylpyridine: This compound lacks the dihydro and pyridinone features, leading to distinct chemical properties and applications.
Propiedades
IUPAC Name |
1-benzoyl-2,3-dihydropyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBVJKJZVSIXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509979 |
Source


|
| Record name | 1-Benzoyl-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59181-35-0 |
Source


|
| Record name | 1-Benzoyl-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)



![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)


![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
